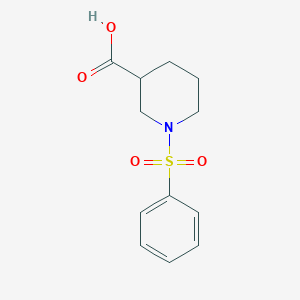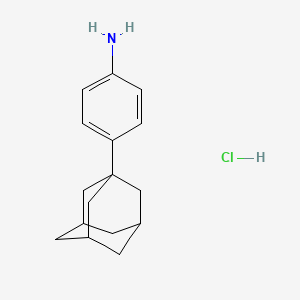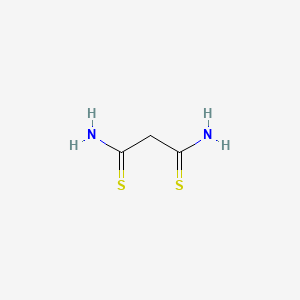
1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone" is a brominated pyridine derivative with a methylsulfonyl functional group attached to an ethanone moiety. This structure suggests potential reactivity typical of halogenated heterocycles and ketones, which may be useful in various chemical transformations and as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often involves halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, where a halogen-exchange reaction was employed to achieve higher yields . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including methoxylation, oxidation, and bromination, to produce the desired product . These methods may provide insights into potential synthetic routes for "1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone," although the specific synthesis details for this compound are not provided in the abstracts.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the electronic properties of the molecule. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using computational methods, revealing insights into the geometrical parameters and stability of the molecule . These findings suggest that a similar approach could be used to analyze the molecular structure of "1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone."
Chemical Reactions Analysis
Brominated compounds are known for their reactivity in various chemical reactions. The presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination was a key step . Additionally, the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene involved cyclization and oxidation reactions, indicating the versatility of brominated reagents in forming heterocyclic structures . These examples highlight the potential reactivity of "1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone" in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can vary based on their molecular structure. For instance, the crystal structure of a Schiff base compound with a brominated salicylidene moiety was determined using X-ray diffraction, providing information on the compound's geometry and packing in the solid state . The compound's antibacterial activities were also noted, suggesting potential biological applications. While the specific physical and chemical properties of "1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone" are not detailed in the abstracts, similar analytical techniques could be applied to determine its properties.
Aplicaciones Científicas De Investigación
Pyridylcarbene Formation and Chemical Synthesis
- Brominated pyridine derivatives, like the one , are used in the synthesis of various organic compounds. For instance, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes under certain conditions to form pyridylcarbene, which leads to the formation of various brominated pyridine compounds, similar to 1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities of Derivatives
- Brominated and sulfonated pyridine derivatives have been found to exhibit significant biological activities. For example, certain 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives demonstrate potent immunosuppressive and immunostimulatory activities, as well as significant inhibitory effects on nitric oxide generation (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Antibacterial and Antifungal Applications
- Arylsulfonamide-based pyridine derivatives show promising antibacterial and antifungal activities. For instance, certain 3-acetyl-2-methyl-4-phenylquinolines, which are structurally similar to the compound , have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various bacterial and fungal strains (Jyothish Kumar & Vijayakumar, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-14(12,13)5-8(11)6-2-7(9)4-10-3-6/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSTXJPWZFXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370839 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2-(methanesulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone | |
CAS RN |
386715-50-0 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2-(methanesulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)




![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)





![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
